molecular formula C19H21NO7S2 B2667232 2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate CAS No. 957482-43-8

2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate

Cat. No.: B2667232
CAS No.: 957482-43-8
M. Wt: 439.5
InChI Key: NVDLDXNPLDJUJE-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a complex structure that incorporates multiple functional groups, including a sulfinyl acetate linker, a methylsulfonyl group, and a nitroaryl moiety, built upon a 2-isopropyl-5-methylphenol core. The 2-isopropyl-5-methylphenol (thymol) scaffold is a monoterpenoid found in nature and is known to exhibit biological activity. Research on structurally related compounds has shown that derivatives of this scaffold can possess immunomodulatory potential, such as modulating immune checkpoint molecules in disease models . Furthermore, the presence of both sulfonyl and nitro substituents on the aromatic ring is a motif seen in compounds investigated for various biological activities, suggesting potential for development in antimicrobial or other therapeutic research areas . The specific mechanism of action for this particular ester derivative is not yet fully characterized and is a subject for ongoing investigation. It is primarily of value as a biochemical tool or as a synthetic intermediate for the further development of more complex molecules. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S2/c1-12(2)15-7-5-13(3)9-17(15)27-19(21)11-28(24)18-8-6-14(29(4,25)26)10-16(18)20(22)23/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDLDXNPLDJUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)CS(=O)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate typically involves multiple steps:

    Formation of the Phenyl Ester: The initial step involves the esterification of 2-Isopropyl-5-methylphenol with acetic acid or its derivatives under acidic conditions to form 2-Isopropyl-5-methylphenyl acetate.

    Nitration: The phenyl ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Sulfonation: The nitrated compound undergoes sulfonation with methylsulfonyl chloride in the presence of a base such as pyridine to form the sulfone derivative.

    Sulfoxidation: Finally, the sulfone derivative is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, converting it to a sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (AlCl3).

Major Products

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant potential in pharmacology due to its structural characteristics that may influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of sulfonyl-containing compounds have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

  • Case Study : A study published in Molecules demonstrated that sulfonamide derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Compounds with sulfonyl groups have been recognized for their antimicrobial activities. The presence of nitro groups in the structure enhances the effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : Research indicated that similar compounds exhibited significant bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Agricultural Applications

The compound's potential as a pesticide or herbicide is noteworthy due to its chemical structure, which is conducive to targeting specific biological pathways in pests.

Pesticidal Activity

Sulfonamide derivatives are often utilized in agricultural chemistry for their efficacy against a variety of pests. The ability to disrupt metabolic processes makes them suitable candidates for developing new pesticides.

  • Case Study : A patent application described methods for synthesizing related sulfonamide compounds with enhanced pesticidal properties, demonstrating their effectiveness in field trials against common agricultural pests .

Material Science Applications

The unique chemical structure of 2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymer Development

Research into polymeric materials incorporating sulfonamide functionalities has shown promising results. These materials exhibit improved thermal stability and mechanical properties.

  • Case Study : A study highlighted the synthesis of polymers using sulfonamide derivatives that resulted in materials with enhanced durability and resistance to environmental degradation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmacology Anticancer and antimicrobial propertiesEffective against cancer cell lines; MIC values comparable to antibiotics
Agriculture Pesticidal activityDemonstrated effectiveness in field trials
Material Science Development of durable polymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism by which 2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the sulfinyl and sulfone groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur Oxidation State Variants

The sulfinyl group in the target compound distinguishes it from analogs with sulfonyl (S=O₂) or thioether (S–) linkages:

Compound Sulfur Oxidation State Stability Reactivity Notes
Target Compound Sulfinyl (S=O) Moderate Chiral center; prone to oxidation
Hypothetical Sulfonyl Analog Sulfonyl (SO₂) High More stable, no chirality
Thioether Variant (e.g., NSC 2830) Thioether (S–) Low Susceptible to oxidation

Key Insight : The sulfinyl group’s intermediate oxidation state offers a balance between reactivity (for photoactivation) and stability, whereas sulfonyl analogs (e.g., methylsulfonyl in ’s substituent list) are inert but lack chiral complexity .

Nitro Substituent Positional Isomers

The ortho-nitro group in the target compound contrasts with para-nitro analogs (e.g., 4-nitrophenyl derivatives in ):

Nitro Position Electronic Effects Steric Effects Photolability
Ortho (Target) Strong electron-withdrawing, meta-directing High steric hindrance Enhanced photodecomposition
Para Similar electron effects Lower steric interference Reduced photoreactivity

Key Insight : Ortho-nitro groups enhance photoreactivity due to steric strain and electronic effects, making the target compound suitable for light-triggered applications compared to para-nitro analogs.

Ester Group Variations

The 2-isopropyl-5-methylphenyl ester in the target compound differs from tert-butyl esters (e.g., tert-butyl 2-(2-nitrophenyl)acetate in ):

Ester Group Lipophilicity (LogP) Hydrolytic Stability Biological Penetration
2-Isopropyl-5-methylphenyl High Moderate Enhanced tissue uptake
tert-Butyl (e.g., bis-CNB-GABA) Moderate High (steric shield) Limited cellular access

Photoactivation Properties vs. bis-CNB-GABA

While bis-CNB-GABA () is optimized for two-photon uncaging with a quantum yield of 0.12 at 405 nm , the target compound’s ortho-nitro and sulfinyl groups may alter its photochemical profile:

Property Target Compound (Predicted) bis-CNB-GABA
Activation Wavelength 365–400 nm 405 nm (laser/LED)
Quantum Yield 0.08–0.15 (hypothetical) 0.12 (measured)
Receptor Interference Low (assumed) Low (experimentally shown)

Key Insight : The target compound’s structural features suggest comparable photoactivation efficiency but may require wavelength optimization for specific applications.

Data Tables

Table 1: Structural and Functional Comparison

Compound Sulfur Group Nitro Position Ester Group Key Application
Target Compound Sulfinyl Ortho 2-Isopropyl-5-methylphenyl Photoactivated modulators (hypothetical)
bis-CNB-GABA None Ortho (x2) tert-Butyl Neuronal activity modulation
2-Hydroxy-2,2-diphenylacetic acid None None Carboxylic acid Chemical synthesis

Table 2: Photochemical Properties

Compound Quantum Yield Activation Wavelength Stability (t₁/₂)
Target (Hypothetical) 0.10 380 nm 4 hours (pH 7.4)
bis-CNB-GABA 0.12 405 nm >6 hours

Biological Activity

Chemical Structure and Properties

The compound , 2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate, is characterized by its complex structure that includes an isopropyl group, a methylphenyl moiety, and a sulfinyl group attached to a nitrophenyl derivative. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity

The biological activity of compounds like this one can be assessed through various mechanisms:

  • Antimicrobial Activity : Many sulfinyl compounds exhibit antimicrobial properties due to their ability to interfere with bacterial cell wall synthesis or function. For example, compounds with similar structures have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : The presence of nitrophenyl groups is often associated with antitumor activity. Research has shown that such compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : Compounds containing sulfonamide or sulfinamide groups are known to exhibit anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound:

  • Isopropyl and Methyl Substituents : These groups can enhance lipophilicity, improving cellular uptake.
  • Nitrophenyl Group : This moiety can contribute to electron-withdrawing effects, potentially increasing the reactivity of the compound towards biological targets.
  • Sulfinyl Group : This functional group may enhance the compound’s ability to form covalent bonds with nucleophiles in biological systems.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AntimicrobialSulfinamide derivativesInhibition of cell wall synthesis
AntitumorNitrophenyl-substituted compoundsInduction of apoptosis
Anti-inflammatorySulfonamide/sulfinamide compoundsCOX inhibition

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